molecular formula C14H19N3O B11866769 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one CAS No. 116065-10-2

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one

Cat. No.: B11866769
CAS No.: 116065-10-2
M. Wt: 245.32 g/mol
InChI Key: KSPKNGUTOUEHIM-UHFFFAOYSA-N
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Description

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as anthranilic acid and 3,3-dimethylbutan-2-one.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through a condensation reaction under acidic or basic conditions.

    Amination: Introduction of the amino group at the 3-position can be accomplished using amination reagents such as ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its biological activity.

    4-Aminoquinazoline: Another derivative with potential therapeutic applications.

    2,3-Dihydroquinazolin-4(1H)-one: A structurally related compound with different biological properties.

Uniqueness

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

116065-10-2

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4-one

InChI

InChI=1S/C14H19N3O/c1-9(14(2,3)4)12-16-11-8-6-5-7-10(11)13(18)17(12)15/h5-9H,15H2,1-4H3

InChI Key

KSPKNGUTOUEHIM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1N)C(C)(C)C

Origin of Product

United States

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